molecular formula C24H27N3O5 B11395523 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11395523
M. Wt: 437.5 g/mol
InChI Key: GXHPGGDLIUDGQD-UHFFFAOYSA-N
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Description

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted phenyl hydrazines with diketones.

    Cyclization Reactions: Formation of the dihydropyrrolo[3,4-c]pyrazole ring system through intramolecular cyclization.

    Functional Group Modifications: Introduction of hydroxy and alkoxy groups through selective reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yields and purity.

    Purification Techniques: Employing chromatography and recrystallization for product isolation.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of dihydropyrrolo[3,4-c]pyrazoles are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O5/c1-3-31-18-11-10-15(14-19(18)32-4-2)23-20-21(16-8-5-6-9-17(16)29)25-26-22(20)24(30)27(23)12-7-13-28/h5-6,8-11,14,23,28-29H,3-4,7,12-13H2,1-2H3,(H,25,26)

InChI Key

GXHPGGDLIUDGQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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